1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the phenoxyethyl and trifluoromethylpyridinyl groups under controlled conditions. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- 4-(4′-(pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium
Uniqueness
1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O/c24-23(25,26)19-6-9-27-22(18-19)30-14-12-29(13-15-30)20-7-10-28(11-8-20)16-17-31-21-4-2-1-3-5-21/h1-6,9,18,20H,7-8,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBYWCQDHOHSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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